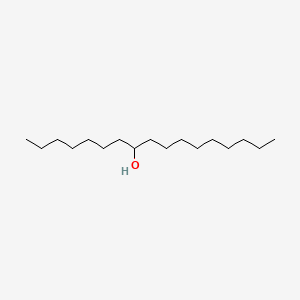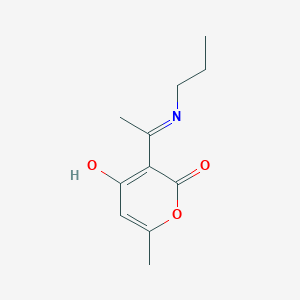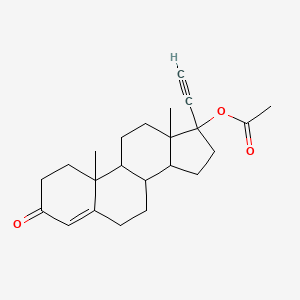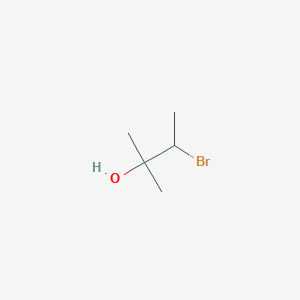
2-Methyl-3-bromo-2-butanol
Vue d'ensemble
Description
2-Methyl-3-bromo-2-butanol is an organic compound with the molecular formula C5H11BrO . It is also known by other names such as 3-bromo-2-methylbutan-2-ol and 3-Bromo-2-methyl-2-butanol .
Synthesis Analysis
The synthesis of 2-Methyl-3-bromo-2-butanol can be achieved through the bromination of isomeric alcohols . A discovery-based bromination of isomeric alcohols experiment has been developed to strengthen students’ NMR data analysis and mechanistic reasoning skills .Molecular Structure Analysis
The molecular weight of 2-Methyl-3-bromo-2-butanol is 167.04 g/mol . The InChI representation of the molecule isInChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3 . The molecule has a topological polar surface area of 20.2 Ų . Chemical Reactions Analysis
The hydrolysis of 2-bromo-3-methyl butane by SN1 mechanism gives mainly 2-methyl-2-butanol . During the reaction, less stable secondary carbocation rearranges to more stable tertiary carbocation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3-bromo-2-butanol include a molecular weight of 167.04 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 61.1 . It has one hydrogen bond donor count and one hydrogen bond acceptor count .Applications De Recherche Scientifique
Biofuel Production:
- Pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are related to 2-Methyl-3-bromo-2-butanol, have potential applications as biofuels. Through metabolic engineering, microbial strains have been developed for the production of these isomers. Although the current production levels are too low for immediate industrial applications, there is significant promise for major breakthroughs in production efficiency (Cann & Liao, 2009).
Chemical Precursors for Industrial Applications:
- Compounds like 3-methoxy-3-methyl-1-butanol, which are structurally similar to 2-Methyl-3-bromo-2-butanol, are used as solvents for paints, inks, and fragrances and as raw materials for the production of industrial detergents (Aschmann, Arey, & Atkinson, 2011).
Microbial Production of Chemicals:
- The production of 2-butanol and butanone (methyl ethyl ketone – MEK), chemicals with potential uses as biofuels and biocommodity chemicals, has been demonstrated using a TEV-protease based expression system in Saccharomyces cerevisiae. This approach involves the conversion of meso-2,3-butanediol to butanone, followed by the conversion of butanone to 2-butanol (Ghiaci, Norbeck, & Larsson, 2014).
Enzymatic Studies and Biochemistry:
- The temperature dependence of enantioselectivity of enzymes like Candida antarctica lipase B for compounds including 1-bromo-2-butanol, a compound structurally similar to 2-Methyl-3-bromo-2-butanol, has been studied. This research provides insights into the differential activation entropy and enthalpy contributing to enantiomeric ratios in enzymatic reactions (Ottosson, Fransson, & Hult, 2002).
Combustion and Flame Studies:
- Research on the combustion of methylbutanol (2-methyl-1-butanol) provides important insights for alternative fuels. This includes new experimental data for ignition delay times and premixed laminar flame speeds, which are crucial for understanding the combustion characteristics of larger alcohols (Park et al., 2015).
Propriétés
IUPAC Name |
3-bromo-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHWXEJVGBPVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338285 | |
| Record name | 3-Bromo-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2588-77-4 | |
| Record name | 3-Bromo-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[8-(Diaminomethylideneamino)octyl]guanidine;dihydrochloride](/img/structure/B1654606.png)
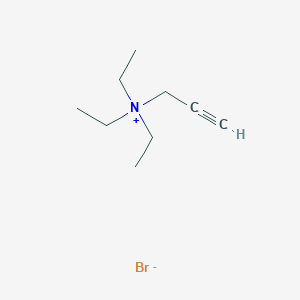

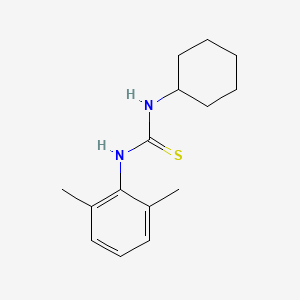


![N-Methyl-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1654616.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone](/img/structure/B1654619.png)
